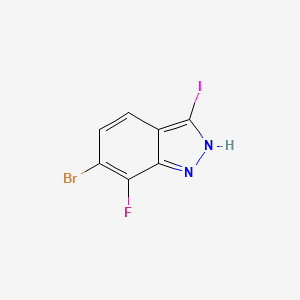

![molecular formula C16H14N2S B6291279 (S)-2-苄基-2,3-二氢苯并[d]咪唑并[2,1-b]噻唑 CAS No. 1239015-83-8](/img/structure/B6291279.png)

(S)-2-苄基-2,3-二氢苯并[d]咪唑并[2,1-b]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” is a derivative of imidazothiazole . Imidazothiazole derivatives have been shown to exhibit a broad spectrum of in vitro activities, such as anticancer, antipsychotic, antimicrobial, antifungal, and anthelmintic .

Synthesis Analysis

The synthesis of imidazothiazole derivatives has been reported in several studies . These compounds are typically synthesized through a series of reactions involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, and dearomative cyclization .Molecular Structure Analysis

The molecular structure of “(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” can be characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” include amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety), and aromatization by proton-shift isomerization .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” can be inferred from its spectroscopic data . For instance, the compound appears as a white solid with a melting point of 327-328 °C .科学研究应用

Antimycobacterial Agents

The compound has been evaluated for its potential as an antimycobacterial agent . Derivatives of benzo[d]imidazo[2,1-b]thiazole have shown significant activity against Mycobacterium tuberculosis (Mtb) , with certain derivatives displaying low micromolar inhibitory concentrations without acute cellular toxicity towards lung fibroblast cell lines . This suggests its potential use in developing new treatments for tuberculosis.

Anti-proliferative Activity Against Cancer Cell Lines

Research indicates that imidazo[2,1-b]thiazole-based aryl hydrazones, which are structurally related to the compound , have been synthesized and shown to possess anti-proliferative properties against various human cancer cell lines . This opens up avenues for the compound’s application in cancer research, particularly in the design of new chemotherapeutic agents.

Kinase Inhibition

The benzo[d]imidazo[2,1-b]thiazole scaffold has been associated with kinase inhibition . Kinases are enzymes that play a pivotal role in various cellular processes, and their inhibition can be a strategy for treating diseases like cancer, making this compound a valuable asset for developing kinase inhibitors.

Anxiolytic Properties

Compounds with the benzo[d]imidazo[2,1-b]thiazole structure have been reported to exhibit non-sedative anxiolytic effects . This suggests that the compound could be explored for its therapeutic potential in treating anxiety disorders without the sedative side effects common in many anxiolytics.

Anticancer Agent

Benzo[d]imidazo[2,1-b]thiazoles have also been identified as powerful anticancer agents . Their application in this field could involve the development of new oncology drugs that target specific pathways involved in tumor growth and metastasis.

PET Imaging Probes

There is evidence that benzo[d]imidazo[2,1-b]thiazoles can serve as PET imaging probes for beta-amyloid plaques in the brains of Alzheimer’s patients . This application is particularly significant for early diagnosis and monitoring the progression of Alzheimer’s disease.

作用机制

While the specific mechanism of action for “(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” is not explicitly mentioned in the sources, imidazothiazole derivatives are known to exhibit a broad spectrum of biological activities . They can bind to different locations of biological macromolecules, modulating the function of enzymes and receptors .

未来方向

属性

IUPAC Name |

(2S)-2-benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)10-13-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOVGGRICFJFEJ-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6291199.png)

2, min. 95%](/img/structure/B6291211.png)

2, min. 95%](/img/structure/B6291215.png)

![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)

![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)

![2',7'-Dibromospiro[adamantane-2,9'-fluorene]](/img/structure/B6291252.png)

![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291283.png)

![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291287.png)

![2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 93%](/img/structure/B6291303.png)